N-(5-bromo-2-pyridinyl)pentanamide
Description
N-(5-bromo-2-pyridinyl)pentanamide is a brominated pyridine derivative with a pentanamide side chain. Its molecular formula is C₁₀H₁₃BrN₂O, and it features a pyridinyl ring substituted with a bromine atom at the 5-position and a pentanamide group at the 2-position.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h5-7H,2-4H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCFEGZQUFZKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pentanamide Derivatives with Varied Aromatic Substituents
N-(4-Methoxyphenyl)pentanamide
- Structure : A methoxy-substituted benzene ring replaces the bromopyridinyl group.
- Properties : Exhibits superior drug-likeness, including high TPSA (topological polar surface area), optimal logP (~3.0), and predicted blood-brain barrier (BBB) penetration. Demonstrated anthelmintic activity comparable to albendazole but with lower toxicity and simpler synthesis .
- Synthesis : Achieved via molecular simplification of albendazole, with a synthetic accessibility score twice as favorable as the parent compound .
5-Bromo-N-(2-chlorophenyl)pentanamide
- Structure : Chlorophenyl group instead of pyridinyl, with a bromine retained on the pentanamide chain.
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide
Chain Length Variants
N-(5-bromo-2-pyridinyl)butanamide
- Structure : Shorter butanamide chain (C₄ vs. C₅).
- Properties: Reduced lipophilicity (logP ~3.5 vs. CAS: 148612-12-8 .
N-(5-bromo-2-pyridinyl)propanamide
Sulfonamide and Heterocyclic Analogs
N4-Valeroylsulfadiazine (N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]pentanamide)
- Structure : Pentanamide linked to a sulfonamide-pyrimidine system.
- Properties : Antitubercular activity with a melting point of 218–219°C. FTIR confirms amide (1685 cm⁻¹) and sulfonamide (1164 cm⁻¹) functional groups .
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
Physicochemical and Pharmacokinetic Profiles
| Property | N-(5-bromo-2-pyridinyl)pentanamide (Estimated) | N-(4-Methoxyphenyl)pentanamide | N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 285.13 | 221.26 | 288.41 |
| logP | ~4.0 | 3.0 | 4.53 |
| TPSA (Ų) | ~50 | 46.1 | 33.9 |
| BBB Penetration | Moderate (predicted) | High | Low |
| Synthetic Accessibility | Moderate | High | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
